molecular formula C15H13FN4S B12021146 4-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 674809-44-0

4-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12021146
CAS No.: 674809-44-0
M. Wt: 300.4 g/mol
InChI Key: FSPCGSDTRWJJOV-UHFFFAOYSA-N
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Description

BUTTPARK 64\41-84, also known by its IUPAC name 4- [5- [ (4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine, is a chemical compound with the molecular formula C15H13FN4S and a molecular weight of 300.35 g/mol. This compound is notable for its unique structure, which includes a triazole ring and a fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTTPARK 64\41-84 involves multiple steps, starting with the preparation of the triazole ring. The key intermediate, 4-methyl-1,2,4-triazole, is synthesized through a cyclization reaction involving hydrazine and acetic acid. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the fluorobenzyl-substituted triazole.

Industrial Production Methods

Industrial production of BUTTPARK 64\41-84 typically involves large-scale batch reactions under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

BUTTPARK 64\41-84 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

BUTTPARK 64\41-84 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of BUTTPARK 64\41-84 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The pathways involved include the inhibition of key signaling molecules and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4- [5- [ (4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
  • 4- [5- [ (4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
  • 4- [5- [ (4-methylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

Uniqueness

BUTTPARK 64\41-84 is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

674809-44-0

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H13FN4S/c1-20-14(12-6-8-17-9-7-12)18-19-15(20)21-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3

InChI Key

FSPCGSDTRWJJOV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=NC=C3

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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